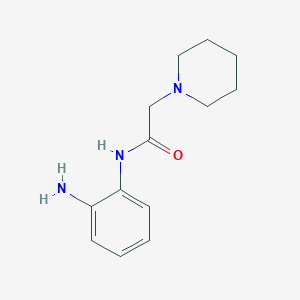
N-(2-Aminophenyl)-2-piperidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Aminophenyl)-2-piperidin-1-ylacetamide” is a chemical compound with the molecular formula C11H16N2 . It is also known as N-(2-Aminophenyl)piperidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature . Another method for synthesizing secondary amides utilized easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .Molecular Structure Analysis
The molecular structure of “N-(2-Aminophenyl)-2-piperidin-1-ylacetamide” can be viewed using Java or Javascript . The structure was confirmed by X-ray diffraction (XRD) studies .Applications De Recherche Scientifique
Enzyme Inhibition
A series of N-aryl/aralkyl substituted derivatives of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide were synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These derivatives showed promising activity, indicating their potential in the development of treatments for conditions associated with enzyme dysfunction, such as Alzheimer's disease and inflammatory disorders (Khalid et al., 2014).
Anticonvulsant Activity
In the quest for new anticonvulsants, N-substituted 1,2,3,4-tetrahydroisoquinolines, structurally related to N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, were synthesized. One derivative demonstrated high potency comparable to talampanel, a noncompetitive AMPA receptor modulator, indicating the potential of these compounds as novel anticonvulsant agents (Gitto et al., 2006).
Anti-inflammatory and Anti-nociceptive Agents
Compounds with the N-(2-Aminophenyl)-2-piperidin-1-ylacetamide framework have been synthesized and evaluated for their anti-inflammatory and anti-nociceptive activities. Certain derivatives showed significant activity in models of inflammation and pain, highlighting their potential as leads for the development of new therapeutic agents (Upmanyu et al., 2011).
Antibacterial Study
Derivatives of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide have been explored for their antibacterial properties. A study synthesized N-substituted derivatives and evaluated their activity against Gram-negative and Gram-positive bacteria, finding moderate to significant antibacterial activity, which could lead to new antibacterial agents (Khalid et al., 2016).
Antitumor Evaluation
New N-substituted-2-amino-1,3,4-thiadiazoles, closely related to the structure of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, were synthesized and assessed for their antitumor properties. Some of these compounds demonstrated promising antitumor activities, offering potential pathways for cancer treatment development (Hamama et al., 2013).
Propriétés
IUPAC Name |
N-(2-aminophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZGOYVUHDGADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2800927.png)
![3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2800928.png)
![2-Chloro-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]acetamide](/img/structure/B2800930.png)

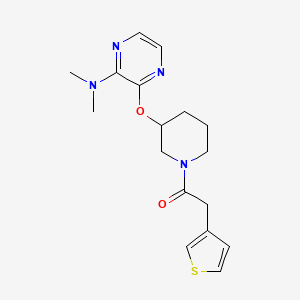
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2800938.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2800939.png)
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800940.png)

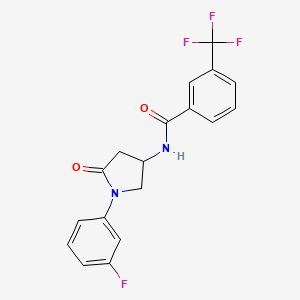
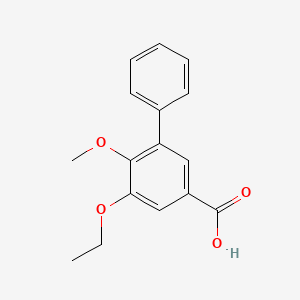

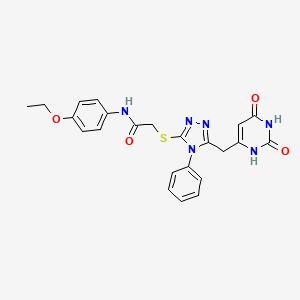
![2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2800949.png)